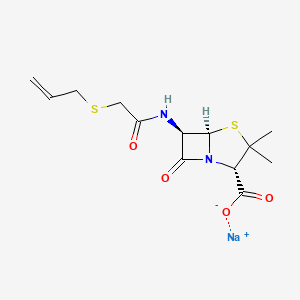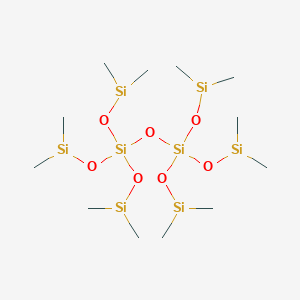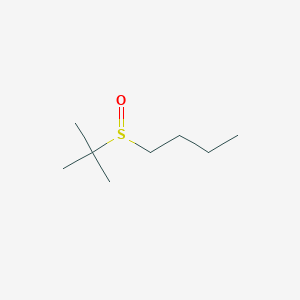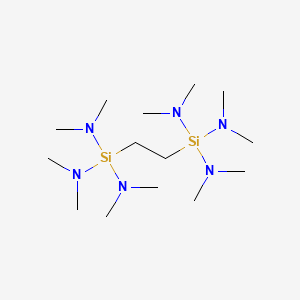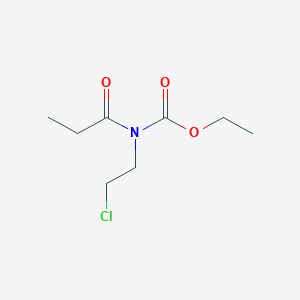
Ethyl(2-chloroethyl)propanoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-chloroethyl)propanoylcarbamate is an organic compound with a unique structure that combines elements of carbamates and chlorinated hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-chloroethyl)propanoylcarbamate typically involves the reaction of 2-chloroethylamine with ethyl propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-chloroethylamine+ethyl propanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-chloroethyl)propanoylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products such as 2-hydroxyethylcarbamate or substituted carbamates.
Hydrolysis: 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl(2-chloroethyl)propanoylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl(2-chloroethyl)propanoylcarbamate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl chloroacetate
- 2-chloroethyl carbamate
- Propanoyl chloride derivatives
Uniqueness
Ethyl(2-chloroethyl)propanoylcarbamate is unique due to its combination of a carbamate group with a chlorinated ethyl chain This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Propriétés
Numéro CAS |
13670-26-3 |
|---|---|
Formule moléculaire |
C8H14ClNO3 |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
ethyl N-(2-chloroethyl)-N-propanoylcarbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-3-7(11)10(6-5-9)8(12)13-4-2/h3-6H2,1-2H3 |
Clé InChI |
AAYIGPHEBPHEIF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

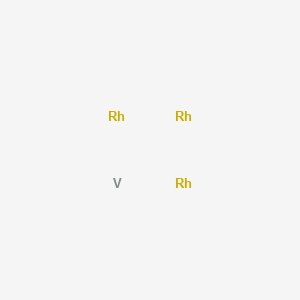
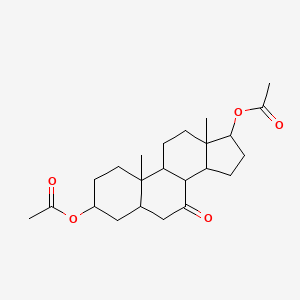
![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
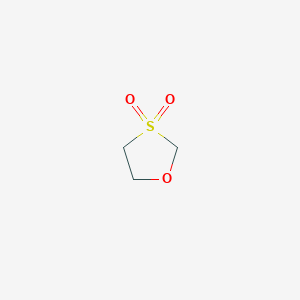

![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
